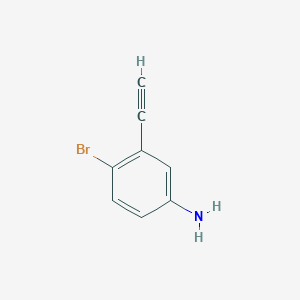

4-Bromo-3-ethynylaniline

Description

4-Bromo-3-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 4-position and an ethynyl group at the 3-position. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity.

Properties

Molecular Formula |

C8H6BrN |

|---|---|

Molecular Weight |

196.04 g/mol |

IUPAC Name |

4-bromo-3-ethynylaniline |

InChI |

InChI=1S/C8H6BrN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 |

InChI Key |

WWYUMYWYLIJDCK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=CC(=C1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethynylaniline typically involves a multi-step process:

Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-ethynylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Heck couplings, to form more complex structures.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira couplings.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

Substituted Anilines: When the bromine atom is replaced.

Coupled Products: When the ethynyl group participates in coupling reactions.

Scientific Research Applications

4-Bromo-3-ethynylaniline has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethynylaniline in chemical reactions involves:

Electrophilic Substitution: The bromine atom can be replaced by nucleophiles through an electrophilic aromatic substitution mechanism.

Coupling Reactions: The ethynyl group can form new carbon-carbon bonds through palladium-catalyzed coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

4-Bromoaniline: Similar structure but lacks the ethynyl group.

3-Ethynylaniline: Similar structure but lacks the bromine atom.

Uniqueness: 4-Bromo-3-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.

Biological Activity

4-Bromo-3-ethynylaniline is an organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

4-Bromo-3-ethynylaniline consists of a bromine atom attached to a phenyl ring, which is further substituted with an ethynyl group and an amino group. The presence of these functional groups contributes to its reactivity and potential pharmacological applications.

The biological activity of 4-Bromo-3-ethynylaniline can be attributed to several mechanisms:

- Enzyme Inhibition : It has been investigated for its ability to inhibit various enzymes, including carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. Studies have shown that derivatives of this compound exhibit selective inhibition towards specific CA isoforms, indicating potential therapeutic applications in conditions like glaucoma and cancer .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that certain derivatives exhibit significant DPPH radical scavenging activity, suggesting their potential as antioxidant agents .

- Anticancer Activity : In vitro studies have shown that 4-Bromo-3-ethynylaniline derivatives can inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells. The cytotoxic effects are often concentration-dependent, with some compounds exhibiting higher efficacy than established chemotherapeutics .

Synthesis and Derivative Studies

The synthesis of 4-Bromo-3-ethynylaniline typically involves coupling reactions such as Sonogashira coupling, where the ethynyl group facilitates the formation of carbon-carbon bonds. This synthetic versatility allows for the creation of various derivatives with enhanced biological activities.

Table 1: Summary of Biological Activities

Case Studies

- Carbonic Anhydrase Inhibition : A study evaluated a series of 4-bromoaniline derivatives for their inhibitory effects on human carbonic anhydrase isoforms II, IX, and XII. The results indicated that some derivatives had superior inhibitory activity compared to existing drugs, highlighting their potential as therapeutic agents .

- Antioxidant Evaluation : Another research focused on the antioxidant properties of synthesized derivatives using the DPPH method. Compounds derived from 4-Bromo-3-ethynylaniline showed promising results, with some exhibiting antioxidant activity greater than ascorbic acid .

- Cytotoxicity Assays : A comprehensive study tested various derivatives against multiple cancer cell lines using MTT assays. Results demonstrated that certain compounds derived from 4-Bromo-3-ethynylaniline were more effective at inhibiting cell growth compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.